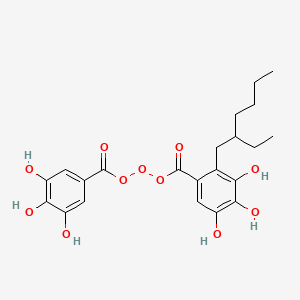2-Ethylhexyl epoxy tallate
CAS No.: 61789-01-3
Cat. No.: VC3346480
Molecular Formula: C22H26O11
Molecular Weight: 466.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 61789-01-3 |
|---|---|
| Molecular Formula | C22H26O11 |
| Molecular Weight | 466.4 g/mol |
| IUPAC Name | (3,4,5-trihydroxybenzoyl)oxy 2-(2-ethylhexyl)-3,4,5-trihydroxybenzenecarboperoxoate |
| Standard InChI | InChI=1S/C22H26O11/c1-3-5-6-11(4-2)7-13-14(10-17(25)20(28)18(13)26)22(30)32-33-31-21(29)12-8-15(23)19(27)16(24)9-12/h8-11,23-28H,3-7H2,1-2H3 |
| Standard InChI Key | MUUNBNDLDHMVLD-UHFFFAOYSA-N |
| SMILES | CCCCC(CC)CC1=C(C(=C(C=C1C(=O)OOOC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O |
| Canonical SMILES | CCCCC(CC)CC1=C(C(=C(C=C1C(=O)OOOC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O |
| Flash Point | 450 °F (USCG, 1999) |
Introduction
2-Ethylhexyl epoxy tallate is a chemical compound derived from tall oil, a byproduct of the wood pulping process. It is classified as an epoxidized vegetable oil (EVO), which is increasingly used as a sustainable alternative to traditional petroleum-based plasticizers like di(2-ethylhexyl) phthalate (DEHP) . This compound is primarily utilized as a plasticizer due to its high compatibility with polyvinyl chloride (PVC) products, enhancing their flexibility and durability.
Synthesis
The synthesis of 2-ethylhexyl epoxy tallate involves the epoxidation of tall oil fatty acids. This process typically requires careful control of temperature (between 50°C to 80°C), pressure, and reaction time to ensure complete conversion without excessive byproduct formation.
Applications and Uses
2-Ethylhexyl epoxy tallate is extensively used in PVC formulations to enhance flexibility and durability. It is valued for its compatibility with PVC and its role in improving impact resistance and adhesive properties in epoxy resins. Additionally, ongoing research explores its potential applications in medical fields, such as drug delivery systems and wound healing technologies.
Comparison with Other Plasticizers
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Di(2-ethylhexyl) phthalate | C24H38O4 | Widely used but known for toxicity |
| Butyl benzyl phthalate | C19H20O4 | Another plasticizer with similar applications |
| Epoxidized soybean oil | C57H104O10 | Derived from natural sources; used in food contact materials |
| Tri(2-ethylhexyl) phosphate | C24H51O4P | Flame retardant with plasticizing properties |
| 2-Ethylhexyl epoxy tallate | C22H26O11 | Derived from renewable resources; less toxic than phthalates |
2-Ethylhexyl epoxy tallate stands out due to its derivation from renewable resources, making it a more environmentally friendly option compared to phthalates.
Toxicity Data
| Organism | Test Type | Route | Reported Dose (Normalized Dose) | Effect | Source |
|---|---|---|---|---|---|
| Rabbit | LD50 | Skin | > 18,500 mg/kg | Raw Material Data Handbook, Vol.1: Organic Solvents, 1974. Vol. 2, Pg. 31, 1975. | |
| Rat | LD50 | Oral | 20,800 mg/kg | Raw Material Data Handbook, Vol.1: Organic Solvents, 1974. Vol. 2, Pg. 31, 1975. |
The compound is mildly toxic by ingestion and is a combustible liquid. When heated to decomposition, it emits acrid smoke and irritating fumes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume